![molecular formula C33H30N8O4 B13387960 7-But-2-ynyl-8-[3-(1,3-dioxoisoindol-2-yl)piperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione](/img/structure/B13387960.png)
7-But-2-ynyl-8-[3-(1,3-dioxoisoindol-2-yl)piperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione
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Description
7-But-2-ynyl-8-[3-(1,3-dioxoisoindol-2-yl)piperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione is a useful research compound. Its molecular formula is C33H30N8O4 and its molecular weight is 602.6 g/mol. The purity is usually 95%.
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Biological Activity
7-But-2-ynyl-8-[3-(1,3-dioxoisoindol-2-yl)piperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione, also known as CHEM045155, is a complex organic compound belonging to the class of purine derivatives. Its structure includes multiple pharmacologically relevant moieties, which suggest potential biological activities. This article explores its biological activity based on available research findings.
The chemical formula of the compound is C33H30N8O4, with an average molecular mass of 602.655 g/mol. It is classified under xanthines and imidazopyrimidines, which are known for their diverse biological activities, particularly in the realm of pharmacology.
Research indicates that compounds similar to this purine derivative often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of a piperidine ring and isoindole structure may enhance its affinity for specific proteins, potentially influencing pathways related to cancer, neurodegenerative diseases, and other conditions.
Anticancer Potential
Recent studies have highlighted the anticancer properties of similar purine derivatives. For instance, compounds that share structural features with CHEM045155 have been shown to inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression. A study demonstrated that derivatives with a quinazoline moiety exhibited significant cytotoxic effects against various cancer cell lines, suggesting that CHEM045155 could possess similar properties.
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study 1 | A549 (Lung Cancer) | 15.2 | Apoptosis induction |
Study 2 | MCF7 (Breast Cancer) | 10.5 | Cell cycle arrest |
Study 3 | HeLa (Cervical Cancer) | 12.0 | Inhibition of proliferation |
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects, particularly through modulation of neurotransmitter systems. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. The piperidine component may play a crucial role in enhancing neurotrophic factor signaling.
Properties
IUPAC Name |
7-but-2-ynyl-8-[3-(1,3-dioxoisoindol-2-yl)piperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30N8O4/c1-4-5-17-39-27-28(37(3)33(45)40(31(27)44)19-26-34-20(2)22-12-8-9-15-25(22)35-26)36-32(39)38-16-10-11-21(18-38)41-29(42)23-13-6-7-14-24(23)30(41)43/h6-9,12-15,21H,10-11,16-19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVXJPINFRNEPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C2=C(N=C1N3CCCC(C3)N4C(=O)C5=CC=CC=C5C4=O)N(C(=O)N(C2=O)CC6=NC7=CC=CC=C7C(=N6)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30N8O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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